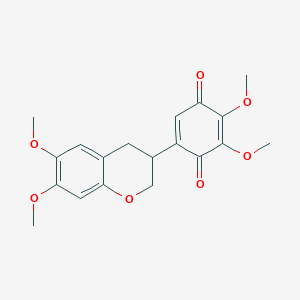
Abruquinone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone is a natural product found in the plant Abrus precatorius. This compound belongs to the class of isoflavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate methoxy-substituted benzaldehydes and acetophenones.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation to form the corresponding chalcones.
Cyclization: The chalcones are then cyclized using acidic or basic conditions to form the flavanone core.
Oxidation: The flavanone is oxidized to form the isoflavanquinone structure.
Industrial Production Methods
Industrial production methods for 6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in the formation of new functionalized isoflavanquinones.
Scientific Research Applications
6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of isoflavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Cancer Therapy: The compound induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,7,3’,4’-Tetramethoxyflavone: Another polymethoxyflavone with similar biological activities.
5,6,7,5′-Tetramethoxy-3′,4′-methylenedioxyflavone: A related compound with distinct structural features.
Uniqueness
6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone is unique due to its specific substitution pattern and the presence of both methoxy and quinone functionalities, which contribute to its diverse reactivity and biological activities.
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3 |
InChI Key |
ILLAZKQERSVUDX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
Synonyms |
abruquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


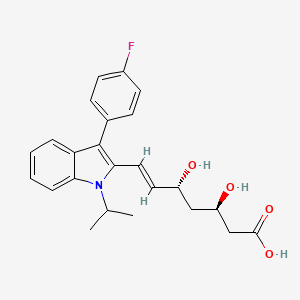
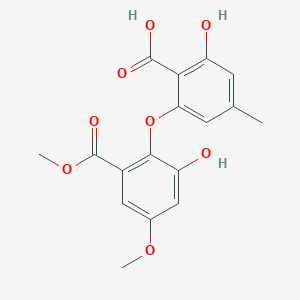
![(2S)-2-amino-N-[(3S)-7,7-dimethyl-4-[[4-(2-methylphenyl)-1-piperazinyl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide](/img/structure/B1243206.png)
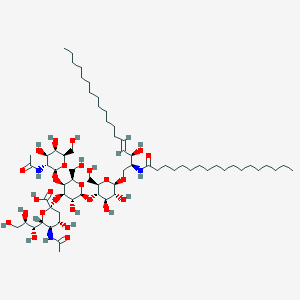

![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1243210.png)

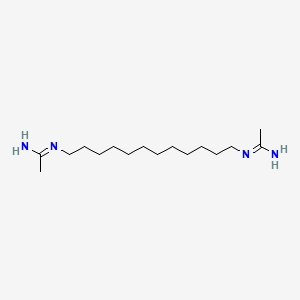
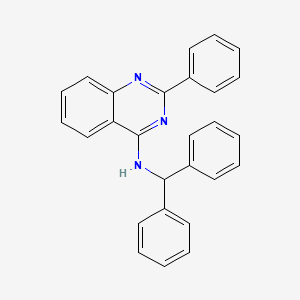
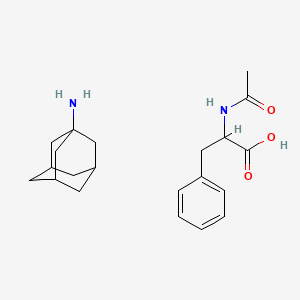
![(2S,3S,4S,5S,6R)-2-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1243220.png)
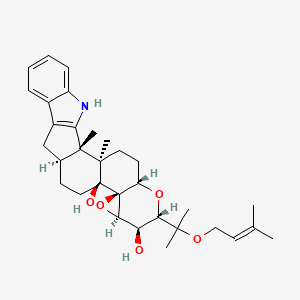

![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1243225.png)
